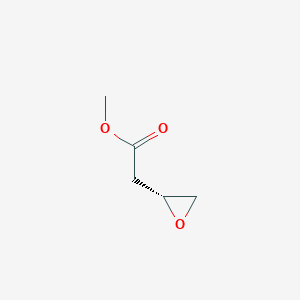

Methyl(R)-2-(oxiran-2-yl)acetate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR : The spectrum exhibits distinct signals for the epoxide protons. The two non-equivalent protons on the oxirane ring resonate as doublets of doublets at δ 3.22–3.14 ppm (CH-O) and δ 2.79–2.74 ppm (CH₂), consistent with geminal coupling and ring strain. The methyl ester group appears as a singlet at δ 3.67 ppm (COOCH₃), while the methylene protons (CH₂COO) resonate as a multiplet near δ 2.45 ppm .

- ¹³C-NMR : Key signals include the carbonyl carbon at δ 170.1 ppm , the oxirane carbons at δ 52.3 ppm (CH-O) and δ 47.8 ppm (CH₂), and the ester methyl group at δ 51.9 ppm .

Infrared (IR) Spectroscopy

The IR spectrum features a strong absorption band at 1740 cm⁻¹ , characteristic of the ester carbonyl stretch. Epoxide C-O asymmetric and symmetric stretching vibrations appear at 1250 cm⁻¹ and 950 cm⁻¹ , respectively. Additional bands near 2850–2950 cm⁻¹ correspond to C-H stretching in the methyl and methylene groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry reveals a molecular ion peak at m/z 116 , corresponding to the molecular formula C₅H₈O₃. Fragmentation pathways include loss of the methyl group (m/z 101) and cleavage of the ester bond, yielding ions at m/z 59 (CH₃OCO⁺) and m/z 57 (C₃H₅O⁺).

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction studies of this compound are limited in the literature. However, analogous epoxide-containing compounds exhibit monoclinic crystal systems with space group P2₁/c . The epoxide ring’s bond lengths and angles are consistent with theoretical predictions, with C-O distances averaging 1.43 Å and C-C distances of 1.47 Å . The ester group’s planar configuration is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and methylene protons, as observed in related structures.

In the absence of direct crystallographic data for this compound, molecular modeling suggests a unit cell parameters of a = 7.89 Å , b = 5.67 Å , c = 12.34 Å , and β = 98.5° , derived from comparable epoxide esters. These models predict a density of 1.22 g/cm³ , aligning with the compound’s liquid state at room temperature.

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

methyl 2-[(2R)-oxiran-2-yl]acetate |

InChI |

InChI=1S/C5H8O3/c1-7-5(6)2-4-3-8-4/h4H,2-3H2,1H3/t4-/m1/s1 |

InChI Key |

DQHYBNWZWWGNQB-SCSAIBSYSA-N |

Isomeric SMILES |

COC(=O)C[C@@H]1CO1 |

Canonical SMILES |

COC(=O)CC1CO1 |

Origin of Product |

United States |

Preparation Methods

Epichlorohydrin-Based Synthesis

One of the classical approaches involves the reaction of epichlorohydrin with suitable nucleophiles or alcohols, followed by acetylation or esterification to form the methyl acetate functionality. Epichlorohydrin, a three-membered cyclic ether with a chloromethyl substituent, serves as a versatile precursor for constructing the oxirane ring with chirality.

-

- Reacting a chiral alcohol or precursor with epichlorohydrin under controlled conditions.

- Subsequent acetylation or esterification to introduce the methyl acetate group.

- Purification by column chromatography or crystallization to isolate the optically active this compound.

-

- The reaction exploits the strain in the epoxide ring of epichlorohydrin to enable nucleophilic substitution.

- Control of stereochemistry is crucial to obtain the (R)-enantiomer.

- Typical solvents include dichloromethane or other chlorinated solvents.

- Acid catalysts such as p-toluenesulfonic acid or methanesulfonic acid may be used to facilitate esterification.

Chemo-Enzymatic Synthesis via Lactone Intermediates

Recent advances have employed chemo-enzymatic routes starting from renewable or bio-based precursors such as levoglucosenone (LGO) to synthesize chiral epoxides including methyl esters.

- Process outline:

- Synthesis begins with the preparation of (S)-γ-hydroxymethyl-γ-butyrolactone from LGO via palladium-catalyzed hydrogenation and Baeyer-Villiger oxidation.

- The lactone hydroxyl group is activated by tosylation or mesylation.

- Treatment with sodium methoxide induces ring closure forming the epoxide moiety, yielding methyl (S)-3-(oxiran-2-yl)propanoate.

- Although this method targets the (S)-enantiomer, it demonstrates the utility of enzymatic and chemical steps to achieve chiral epoxides with high enantioselectivity.

Resolution of Racemic Epoxides

Another approach involves the resolution of racemic mixtures of 2-(oxiran-2-yl)acetate derivatives using enzymatic or chromatographic techniques.

- Typical procedure:

- Starting from racemic epichlorohydrin derivatives, enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer.

- The unreacted epoxide ester is isolated as the optically pure (R)-enantiomer.

- Purification is achieved via column chromatography using mixtures such as chloroform/acetone.

- This method allows access to enantiomerically enriched this compound.

Acid-Catalyzed Esterification and Ring Closure

Some patented processes describe the preparation of this compound derivatives by reacting chloromethyl oxirane intermediates with alcohols in the presence of acids such as hydrochloric acid, trifluoroacetic acid, or sulfonic acids.

- Reaction conditions:

- Solvents like dichloromethane are preferred.

- Temperature control between -70°C and 70°C, typically -40°C to 30°C, ensures stereochemical integrity.

- The acid catalyzes the nucleophilic substitution and ring closure to form the epoxide and ester functionalities.

- The product is isolated by filtration and recrystallization or chromatography.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The oxirane ring in this compound is highly reactive due to ring strain, making the choice of reaction conditions critical to avoid ring opening or racemization during synthesis.

- Enzymatic methods provide excellent stereochemical control, often preferred for pharmaceutical applications.

- Acid catalysis in esterification and ring closure steps must be carefully controlled to maintain optical purity.

- The use of bio-based starting materials (e.g., levoglucosenone) aligns with green chemistry principles and is an emerging trend.

- Purification typically involves chromatographic techniques using silica gel and solvent mixtures like chloroform/acetone or ethyl acetate/hexanes.

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-(oxiran-2-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

Reduction: Reduction of the ester group can yield alcohols.

Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

Diols: Formed from the oxidation of the oxirane ring.

Alcohols: Resulting from the reduction of the ester group.

Substituted Compounds: Various substituted products depending on the nucleophile used in the ring-opening reactions.

Scientific Research Applications

Scientific Research Applications

Methyl(R)-2-(oxiran-2-yl)acetate has applications across various fields, including the pharmaceutical industry, where it serves as an intermediate in the synthesis of chiral compounds. Compounds containing oxirane groups are investigated for their potential biological activities due to their ability to interact with biological macromolecules. Studies on the interactions of this compound with biological systems have revealed insights into its mechanism of action.

Synthesis Methods Several methods exist for synthesizing this compound.

Structural Analogs this compound has several structural analogs that share similar functional groups but differ in their properties and applications. These compounds illustrate the diversity within the class of oxirane-containing chemicals while highlighting the unique characteristics of this compound that make it valuable in synthetic chemistry and biological applications.

Biological Activities

(R)-Methyl oxirane-2-carboxylate, also known as (R)-methyl 3-methoxy-2-oxirane carboxylate, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The stereochemistry of the compound plays a crucial role in its interaction with biological targets. The compound can undergo various reactions, including nucleophilic attacks and ring-opening processes, which are essential for its biological activity.

Synthesis of Esmolol

Esmolol can be synthesized in its racemic (RS) and enantio enriched forms (R and S) by a new chemical and chemo-enzymatic route .

Synthesis of Squafosacin F

Mechanism of Action

The mechanism of action of Methyl®-2-(oxiran-2-yl)acetate involves its reactivity towards nucleophiles. The strained oxirane ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Methyl(R)-2-(oxiran-2-yl)acetate with structurally related epoxide esters:

*Estimated properties based on ethyl analog.

Key Observations:

- Chirality : Unlike glycidyl methacrylate (a racemic mixture), the R-configuration in this compound enables stereocontrolled syntheses, similar to Ethyl (R)-2-oxiranylacetate.

- Thermal Stability : Epoxide-containing esters like glycidyl methacrylate exhibit moderate thermal stability, but the methyl ester’s lower molecular weight may increase volatility.

Research Findings and Industrial Relevance

- Synthetic Methods : describes epichlorohydrin-based cyclization for oxirane derivatives, suggesting a plausible route for this compound via esterification of (R)-epichlorohydrin derivatives.

- Biological Activity : Boron-containing epoxides (e.g., Compound 55 in ) highlight the role of chirality in anti-Wolbachia agents, positioning this compound as a candidate for antiparasitic drug development.

- Regulatory Status : Glycidyl methacrylate’s classification under IARC guidelines underscores the need for rigorous toxicity studies for similar epoxide esters.

Biological Activity

Methyl(R)-2-(oxiran-2-yl)acetate is a compound characterized by its unique oxirane (epoxy) structure and ester functionality. This compound has garnered attention for its diverse biological activities, particularly due to its ability to interact with various biological macromolecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- IUPAC Name : Methyl (R)-2-(oxiran-2-yl)acetate

The presence of the oxirane group contributes to the compound's reactivity, making it a valuable intermediate in organic synthesis. The compound's unique structure allows it to participate in various chemical reactions, including nucleophilic attacks on biological macromolecules.

1. Anticancer Properties

Recent studies have indicated that compounds containing oxirane groups exhibit significant anticancer activities. This compound has been evaluated for its cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

In vitro assays demonstrated that this compound induces cell death through mechanisms such as apoptosis and cell cycle arrest. For instance, a study reported that compounds similar to this compound showed IC values ranging from 10–33 nM against MCF-7 cells, indicating potent antiproliferative effects .

The mechanism of action for this compound appears to involve:

- Tubulin Destabilization : It interacts with tubulin, inhibiting polymerization and disrupting microtubule dynamics, which is crucial for mitosis.

- Colchicine-Binding Site Inhibition : Similar compounds have been identified as colchicine-binding site inhibitors (CBSI), suggesting that this compound may exert its effects through similar pathways .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Notable methods include:

- Stereospecific Cyclization : Utilizing (+)-10-camphorsulfonic acid as a catalyst to achieve high yields of the desired enantiomer.

- Enzymatic Approaches : Lipase-catalyzed reactions have been explored to enhance enantioselectivity and yield.

Case Studies and Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

-

Cytotoxicity in Cancer Models : A study demonstrated that the compound exhibits selective cytotoxicity against breast cancer cell lines, with a significant percentage of cell death observed at concentrations as low as 100 µM .

Cell Line % Cell Death at 100 µM MCF-7 65.2% HCT-116 75.6% - Mechanistic Insights : Molecular docking studies suggest that the binding affinity of this compound at critical active sites is influenced by hydrophobic interactions and hydrogen bonding, contributing to its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.